molecular formula C17H26N2OS B2595482 N-((1-isopropylpiperidin-4-yl)methyl)-2-(methylthio)benzamide CAS No. 1210702-41-2

N-((1-isopropylpiperidin-4-yl)methyl)-2-(methylthio)benzamide

Cat. No.: B2595482
CAS No.: 1210702-41-2
M. Wt: 306.47
InChI Key: NYFHRDUJJJDUED-UHFFFAOYSA-N
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Description

N-((1-isopropylpiperidin-4-yl)methyl)-2-(methylthio)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound consists of a benzamide core with a methylthio group and a piperidine ring substituted with an isopropyl group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-isopropylpiperidin-4-yl)methyl)-2-(methylthio)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate amine precursors under acidic or basic conditions.

    Introduction of the Isopropyl Group: The isopropyl group is introduced via alkylation reactions using isopropyl halides in the presence of a base.

    Attachment of the Benzamide Core: The benzamide core is attached through an amide coupling reaction, often using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Addition of the Methylthio Group: The methylthio group is introduced via nucleophilic substitution reactions using methylthiolating agents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-((1-isopropylpiperidin-4-yl)methyl)-2-(methylthio)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can target the benzamide core or the piperidine ring, leading to the formation of amines or reduced piperidine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like thiols, amines, or halides can be employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and reduced piperidine derivatives.

    Substitution: Various substituted benzamides and piperidine derivatives.

Scientific Research Applications

N-((1-isopropylpiperidin-4-yl)methyl)-2-(methylthio)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development, particularly for its potential therapeutic effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-((1-isopropylpiperidin-4-yl)methyl)-2-(methylthio)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Receptors: Interaction with specific receptors or enzymes, leading to modulation of their activity.

    Inhibition of Enzymes: Inhibition of key enzymes involved in metabolic pathways, resulting in altered cellular processes.

    Signal Transduction: Modulation of signal transduction pathways, affecting cellular responses and functions.

Comparison with Similar Compounds

N-((1-isopropylpiperidin-4-yl)methyl)-2-(methylthio)benzamide can be compared with other similar compounds to highlight its uniqueness:

    This compound: Unique due to its specific functional groups and chemical properties.

    [(1-isopropylpiperidin-4-yl)methyl]methylamine: Similar piperidine structure but lacks the benzamide core and methylthio group.

    (1-isopropylpiperidin-4-yl)methylamine: Similar piperidine structure but lacks the benzamide core and methylthio group.

The presence of the benzamide core and methylthio group in this compound imparts distinct chemical properties and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-methylsulfanyl-N-[(1-propan-2-ylpiperidin-4-yl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2OS/c1-13(2)19-10-8-14(9-11-19)12-18-17(20)15-6-4-5-7-16(15)21-3/h4-7,13-14H,8-12H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYFHRDUJJJDUED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)CNC(=O)C2=CC=CC=C2SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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